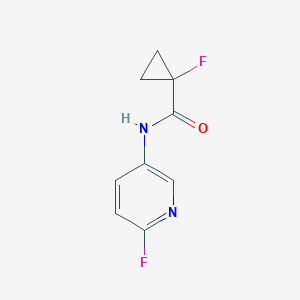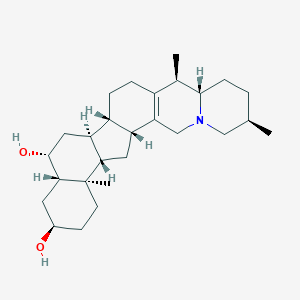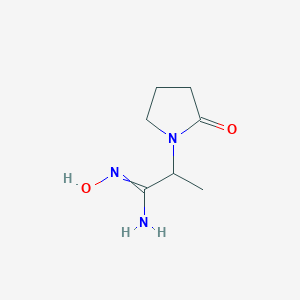
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a cyclopropane derivative and has been found to exhibit promising biological activity. The purpose of
Scientific Research Applications
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide has been investigated for its potential applications in drug development. It has been found to exhibit inhibitory activity against certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have been studied for their potential use in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. Tankyrase inhibitors have been investigated for their potential use in the treatment of various diseases, including cancer, diabetes, and obesity.
Mechanism of Action
The mechanism of action of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide involves the inhibition of certain enzymes, such as PARP and tankyrase. PARP inhibitors prevent the repair of DNA damage, which can lead to cell death in cancer cells that are already damaged by chemotherapy or radiation therapy. Tankyrase inhibitors disrupt the activity of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide are still being studied. However, it has been found to exhibit promising biological activity, particularly in its inhibition of PARP and tankyrase. These enzymes are involved in various cellular processes and have been implicated in the development of various diseases, including cancer, diabetes, and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide in lab experiments is its potential to inhibit PARP and tankyrase, which can be useful in the development of new drugs for the treatment of various diseases. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide. One direction is to investigate its potential as a PARP or tankyrase inhibitor in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and obesity. Another direction is to study its potential as a tool compound for the study of PARP and tankyrase function in cellular processes. Additionally, further studies are needed to elucidate the biochemical and physiological effects of this compound and to determine its potential for use in other areas of research.
Synthesis Methods
The synthesis of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide involves the reaction of 6-fluoropyridin-3-amine with cyclopropanecarboxylic acid fluoride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.
properties
CAS RN |
137081-16-4 |
|---|---|
Product Name |
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide |
Molecular Formula |
C9H8F2N2O |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
1-fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H8F2N2O/c10-7-2-1-6(5-12-7)13-8(14)9(11)3-4-9/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
ZGUXIPGOTZSNON-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)NC2=CN=C(C=C2)F)F |
Canonical SMILES |
C1CC1(C(=O)NC2=CN=C(C=C2)F)F |
synonyms |
Cyclopropanecarboxamide, 1-fluoro-N-(6-fluoro-3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)










![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
